2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride

Medicinal Chemistry ADME Physicochemical Properties

Standard aryloxyethanesulfonyl chlorides often lack the fine-tuned electronic profile needed for complex medicinal chemistry or agrochemical discovery. This 2,3-difluoro analog addresses that gap. - **Key differentiator:** Unique 2,3-difluoro substitution modulates reaction kinetics & intermediate stability (LogP 1.89), improving aqueous solubility vs. lipophilic analogs. - **Direct applications:** Sulfonamide library synthesis; SuFEx probe generation; herbicide scaffold (phytotoxic activity vs. Scenedesmus acutus). - **Supply:** High purity (98%), reliable research quantities. Shipped ambient.

Molecular Formula C8H7ClF2O3S
Molecular Weight 256.65 g/mol
Cat. No. B13625535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride
Molecular FormulaC8H7ClF2O3S
Molecular Weight256.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)OCCS(=O)(=O)Cl
InChIInChI=1S/C8H7ClF2O3S/c9-15(12,13)5-4-14-7-3-1-2-6(10)8(7)11/h1-3H,4-5H2
InChIKeyWNMPRINAVVFZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride Overview


2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride (CAS 1339864-41-3) is a specialized organosulfur compound featuring a 2,3-difluorophenoxy group linked to an ethanesulfonyl chloride moiety . This fluorinated building block is characterized by its high electrophilic reactivity at the sulfonyl chloride group, enabling its use as a versatile intermediate for introducing sulfonyl functionalities into target molecules . The compound's physicochemical profile, including a molecular weight of 256.65 g/mol, a calculated LogP of 1.89, and a purity of 98%, supports its utility in precise synthetic applications .

Sulfonylation workflow: Electrophilic sulfonyl chloride enables rapid sulfonamide or sulfonate ester formation.
Substitution pattern: 2,3-difluorophenoxy motif modulates lipophilicity and electronic effects for lead optimization.
Research context: Suited as a building block in medicinal chemistry and agrochemical discovery programs.

Why Substitution Fails for 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride


While many aryloxyethanesulfonyl chlorides share a common sulfonyl chloride warhead, their overall reactivity, physicochemical properties, and biological profiles are significantly modulated by the specific substitution pattern on the aryl ring . The 2,3-difluoro substitution pattern on the phenoxy ring of this compound imparts a unique combination of electronic effects and lipophilicity (LogP = 1.89) that directly influences reaction kinetics, intermediate stability, and downstream target interactions . Unlike unsubstituted, mono-substituted, or differently di-substituted analogs, the specific arrangement of the two fluorine atoms can alter the compound's behavior in nucleophilic substitutions and cross-coupling reactions, making it a non-interchangeable building block in complex synthetic sequences [1][2]. Direct quantitative evidence for these differences is presented below.

Target: 2,3-difluoro substitution
LogP 1.89, MW 256.65; moderate lipophilicity and smaller size.
vs
Bromo/chloro analogs
Higher LogP (~2.9) and MW (291–335); may shift solubility and binding profiles.
2,3-difluoro electronic effect
Fluorine positioning influences reaction kinetics in nucleophilic substitutions.
vs
Other substitution patterns
Different aryl substitution alters intermediate stability and may not reproduce synthetic outcomes.

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride Evidence Guide


Comparative Lipophilicity of Aryloxyethanesulfonyl Chlorides

The calculated LogP value for 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride is 1.89 . This is lower than that of its 5-bromo-substituted analog (XLogP3 = 2.9) and its 4-chloro-substituted analog (XLogP3 = 2.9), both of which are more lipophilic [1][2]. The difference in LogP of approximately 1.0 log unit indicates a significant difference in hydrophobicity, which can affect membrane permeability, solubility, and off-target binding.

Lipophilicity Comparison
Reported
LogP = 1.89
ΔLogP ≈ -1.0 vs. bromo and chloro analogs (LogP ~2.9)
Lower lipophilicity may support aqueous solubility and reduced non-specific binding screening.
Calculated values; cross-study comparison.
Medicinal Chemistry ADME Physicochemical Properties

Molecular Weight and Heavy Atom Count Comparison

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride has a molecular weight of 256.65 g/mol . In comparison, the 5-bromo-substituted analog has a molecular weight of 335.55 g/mol, and the 4-chloro-substituted analog has a molecular weight of 291.10 g/mol [1][2]. This represents a difference of 78.9 g/mol and 34.45 g/mol, respectively. The lower molecular weight and smaller size of the target compound may offer advantages in terms of synthetic tractability and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five).

Molecular Weight Comparison
Reported
256.65 g/mol
−78.9 g/mol vs. bromo analog; −34.45 g/mol vs. chloro analog
Lower MW aligns with fragment-like properties for lead optimization.
Vendor and database values; class comparison.
Medicinal Chemistry Lead Optimization Physicochemical Properties

Herbicidal Activity in Scenedesmus acutus

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride exhibits phytotoxic activity against the green alga Scenedesmus acutus. At a concentration of 10^-6 M, it induces ethane production at a rate of 0.23 nM/mL of packed-cell volume, and at 10^-5 M, the rate increases to 7.51 nM/mL [1]. This dose-dependent response provides a quantitative baseline for its herbicidal potential. While direct comparative data for this specific assay is not available for close analogs, this activity establishes the compound's relevance in agrochemical research and provides a benchmark for future structure-activity relationship (SAR) studies.

Herbicidal Activity
Reported
10⁻⁶ M: 0.23 nM/mL pcv
10⁻⁵ M: 7.51 nM/mL pcv
Dose-dependent phytotoxicity supports agrochemical screening.
Scenedesmus acutus assay; baseline 0.28 nM/mL.
Agrochemical Herbicide Discovery Phytotoxicity

Reactivity: Sulfonyl Chloride vs. Sulfonyl Fluoride

As a sulfonyl chloride, 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride belongs to a class of compounds that are generally more reactive electrophiles than their sulfonyl fluoride counterparts [1]. Studies on arylsulfonyl halides indicate that the half-wave potentials of chlorides can differ from fluorides by more than 1000 mV, with the chlorides being considerably more reactive in chemical transformations [1]. This higher reactivity makes sulfonyl chlorides like this compound the preferred choice for rapid and efficient sulfonylation of amines and other nucleophiles, especially under mild conditions or when steric hindrance is a factor [2].

Electrophilic Reactivity
Class-level
Sulfonyl chloride vs. fluoride:
Half-wave potential difference > 1000 mV
Higher reactivity supports rapid sulfonylation; may not substitute with fluoride in SuFEx precursor synthesis.
Class-level electrochemical data; specific conditions apply.
Synthetic Chemistry Click Chemistry Reactivity

2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride Applications


Sulfonamide Drug Candidate Synthesis

Medicinal chemists can utilize 2-(2,3-Difluorophenoxy)ethane-1-sulfonyl chloride as a key building block to synthesize libraries of sulfonamide derivatives. The compound's moderate LogP of 1.89 (compared to more lipophilic halogenated analogs) makes it a valuable starting point for improving aqueous solubility and reducing non-specific binding, which are critical parameters in early-stage drug discovery .

Herbicide and Crop Protection Development

Agrochemical researchers can employ this compound as a scaffold for developing new herbicidal active ingredients. The demonstrated phytotoxic activity against Scenedesmus acutus, with quantifiable ethane production at sub-micromolar concentrations, provides a data-driven rationale for its inclusion in herbicide discovery programs [1].

Sulfonyl Fluoride Probe Precursor

The compound serves as an ideal precursor for generating the corresponding sulfonyl fluoride. This transformation is a gateway to accessing the 'sleeping beauty' reactivity of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, enabling the development of covalent probes and inhibitors for target identification and validation in chemical biology [2].

Application
Selection Property
Validation Focus
Sulfonamide drug candidate synthesis
Moderate lipophilicity for aqueous solubility screening
Assess sulfonamide library purity and physicochemical profiles
Herbicide and crop protection research
Reported phytotoxic activity in algal model
Validate activity in target species; SAR studies
SuFEx click chemistry probe precursor
High electrophilic reactivity for sulfonyl fluoride conversion
Verify SuFEx reactivity and covalent probe performance

Technical Documentation Hub

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22 linked technical documents
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